molecular formula C17H19ClN2O3S2 B5047814 N-{4-[({2-[(3-chlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide

N-{4-[({2-[(3-chlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide

Cat. No.: B5047814
M. Wt: 398.9 g/mol
InChI Key: JFRYFCGYCYUWPO-UHFFFAOYSA-N
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Description

“N-{4-[({2-[(3-chlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide” is a small molecule . It belongs to the class of organic compounds known as phenethylamines, which are compounds containing a phenethylamine moiety, consisting of a phenyl group substituted at the second position by an ethan-1-amine .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group substituted at the second position by an ethan-1-amine . The chemical formula is C20H20ClN3S . The average weight is 369.911 and the monoisotopic weight is 369.106646052 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the retrieved data . These properties can include solubility, stability, melting point, boiling point, and others.

Safety and Hazards

The safety and hazards associated with “N-{4-[({2-[(3-chlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide” are not specified in the retrieved data . It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and adherence to storage guidelines.

Future Directions

The future directions for research and development involving “N-{4-[({2-[(3-chlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide” are not specified in the retrieved data . Future work could involve exploring its potential applications, optimizing its synthesis process, or investigating its mechanism of action in more detail.

Properties

IUPAC Name

N-[4-[2-[(3-chlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-13(21)20-16-5-7-17(8-6-16)25(22,23)19-9-10-24-12-14-3-2-4-15(18)11-14/h2-8,11,19H,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRYFCGYCYUWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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